molecular formula C12H17IN2O2 B13004277 tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B13004277
M. Wt: 348.18 g/mol
InChI Key: ASBHFCDMGILQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodo substituent on the pyridine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-iodo-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine ring.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The carbamate group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
  • tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
  • tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of the iodo substituent, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity in biological systems compared to its brominated or chlorinated analogs .

Biological Activity

tert-Butyl ((6-iodo-2-methylpyridin-3-yl)methyl)carbamate is a chemical compound characterized by its unique structural features, including a tert-butyl group, an iodinated pyridine moiety, and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to the biological activities often associated with pyridine derivatives. The molecular formula for this compound is C12H17IN2O2C_{12}H_{17}IN_{2}O_{2}, with a molecular weight of approximately 364.23 g/mol .

Potential Biological Activities

  • Antimicrobial Activity : Many pyridine derivatives exhibit antimicrobial properties, suggesting potential use in treating bacterial infections.
  • Anti-inflammatory Effects : Compounds similar to this compound may possess anti-inflammatory characteristics that could be beneficial in managing inflammatory diseases.
  • Anticancer Properties : Research indicates that certain pyridine-based compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameMolecular FormulaSimilarity Index
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamateC12H16N2O2I0.82
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamateC12H17N2O20.82
tert-Butyl (5-bromo-pyridin-3-yloxy)-methylcarbamateC12H16BrN2O20.73
tert-Butyl (6-bromopyridin-3-yl)carbamateC11H16BrN2O20.73
tert-Butyl (6-methylpyridin-3-yl)carbamateC11H16N2O20.81

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides valuable insights:

  • In Vitro Studies : Research on similar pyridine derivatives has shown efficacy in inhibiting enzyme activity related to cancer progression and inflammation .
  • Mechanism of Action : The mechanism often involves interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of enzymatic activity or modulation of receptor signaling pathways .
  • Therapeutic Applications : Compounds with structural similarities have been explored for their potential in drug development, particularly in targeting diseases like cancer and chronic inflammatory conditions .

Properties

Molecular Formula

C12H17IN2O2

Molecular Weight

348.18 g/mol

IUPAC Name

tert-butyl N-[(6-iodo-2-methylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H17IN2O2/c1-8-9(5-6-10(13)15-8)7-14-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,14,16)

InChI Key

ASBHFCDMGILQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)I)CNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.